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  • Product: 3-Methanesulfonylpyridine-2-carbonitrile
  • CAS: 66154-67-4

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-Methanesulfonylpyridine-2-carbonitrile

Executive Summary 3-Methanesulfonylpyridine-2-carbonitrile (CAS: 1234-56-7 [Generic Placeholder, verify specific CAS if available, typically derivatives are 1706459-51-9 for sulfide]) is a critical heteroaromatic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methanesulfonylpyridine-2-carbonitrile (CAS: 1234-56-7 [Generic Placeholder, verify specific CAS if available, typically derivatives are 1706459-51-9 for sulfide]) is a critical heteroaromatic building block, widely utilized in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents. Its structural motif—an electron-deficient pyridine ring substituted with a nitrile and a sulfone—serves as a versatile electrophile for downstream scaffolding.

This guide details two distinct, scalable synthetic routes designed for gram-to-kilogram production.

  • Route A (The Sulfide-Oxidation Pathway): A robust, two-step protocol utilizing nucleophilic aromatic substitution (

    
    ) followed by catalytic oxidation. This route prioritizes low reagent costs and operational simplicity.
    
  • Route B (Direct Sulfinylation): A modern, transition-metal-catalyzed approach that installs the sulfone moiety in a single step, offering higher atom economy and reduced waste generation.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the functionalization of the C3 position of the pyridine ring, which is electronically deactivated by the adjacent C2-nitrile.

  • Strategic Disconnection: The C3–Sulfur bond.

  • Precursor Selection: 3-Chloro-2-pyridinecarbonitrile (3-Chloropicolinonitrile) is the preferred starting material due to the high regioselectivity of its formation from 2,3-dichloropyridine and its commercial availability.

Retrosynthesis Target 3-Methanesulfonylpyridine-2-carbonitrile (Target) Sulfide 3-(Methylthio)pyridine-2-carbonitrile (Intermediate) Target->Sulfide Oxidation (H2O2/WO4) Halo 3-Chloro-2-pyridinecarbonitrile (Starting Material) Target->Halo Direct Coupling (NaSO2Me/Cu) Sulfide->Halo S_NAr (NaSMe)

Figure 1: Retrosynthetic logic showing the stepwise oxidative route (solid lines) and the direct catalytic route (dashed line).

Route A: The Sulfide-Oxidation Pathway (Standard Industrial Protocol)

This route is preferred for facilities with limited pressure-rating capabilities or those avoiding heavy metal remediation. It relies on the strong ortho-directing effect of the nitrile group to facilitate substitution at the C3 position.

Step 1: Nucleophilic Aromatic Substitution ( )

Reaction: 3-Chloropicolinonitrile + NaSMe → 3-(Methylthio)picolinonitrile

Rationale: While the pyridine C3 position is not classically activated, the C2-nitrile group exerts a strong inductive (


) and mesomeric (

) effect, sufficiently activating the C3-chloride for displacement by a strong nucleophile like sodium thiomethoxide.

Protocol:

  • Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with

    
    .
    
  • Solvent Charge: Add Dimethylformamide (DMF) (5 vol) or DMSO (5 vol). Note: DMSO accelerates the reaction but requires higher workup temperatures.

  • Reagent Addition: Charge 3-Chloro-2-pyridinecarbonitrile (1.0 equiv) and Sodium Thiomethoxide (NaSMe) (1.1 equiv, solid).

    • Caution: NaSMe releases methanethiol (stench) upon contact with moisture. Use a scrubber containing bleach.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by HPLC (Target conversion >98%).

  • Workup:

    • Cool to 20°C.

    • Slowly add Water (10 vol) to precipitate the product.

    • Agitate for 1 hour at 0–5°C.

    • Filter the solids and wash with water (2 x 3 vol).

    • Dry in a vacuum oven at 45°C.

  • Expected Yield: 85–92% (Off-white solid).

Step 2: Catalytic Oxidation

Reaction: 3-(Methylthio)picolinonitrile +


 → 3-Methanesulfonylpyridine-2-carbonitrile

Rationale: Using Sodium Tungstate (


) as a catalyst allows the use of aqueous Hydrogen Peroxide (

), a "green" oxidant, avoiding the high cost and explosion hazards of m-CPBA on a large scale.

Protocol:

  • Setup: 2L reactor with overhead stirring.

  • Charge: Suspend the Sulfide intermediate (from Step 1) in Ethyl Acetate (5 vol) and Acetic Acid (1 vol).

  • Catalyst: Add Sodium Tungstate Dihydrate (

    
    ) (0.02 equiv).
    
  • Oxidant Addition: Add 35% Aqueous Hydrogen Peroxide (2.5 equiv) dropwise via addition funnel.

    • Exotherm Control: Maintain internal temperature < 50°C during addition.

  • Reaction: Heat to 60°C for 3–5 hours.

  • Quench: Cool to room temperature. Add 10% aqueous Sodium Sulfite (

    
    ) solution to quench excess peroxides (Test with starch-iodide paper).
    
  • Isolation:

    • Separate phases.[1] Extract aqueous layer with Ethyl Acetate.[2]

    • Wash combined organics with Sat.

      
       and Brine.
      
    • Concentrate under reduced pressure.[3]

    • Recrystallize from Isopropanol/Heptane if necessary.

  • Expected Yield: 88–95% (White crystalline solid).

Route B: Copper-Catalyzed Direct Sulfinylation (Process Intensification)

This route utilizes an Ullmann-type coupling to install the sulfone directly from the halide, bypassing the odorous sulfide intermediate.

Reaction: 3-Bromo-2-pyridinecarbonitrile +


 → Product

Rationale: Aryl halides can be directly coupled with sulfinate salts using Copper(I) catalysis. This reaction is stereospecific and avoids over-oxidation issues.

Protocol:

  • Reagents:

    • Substrate: 3-Bromo-2-pyridinecarbonitrile (1.0 equiv). Note: The bromo-analog is more reactive than the chloro-analog for Cu-coupling.

    • Sulfinating Agent: Sodium Methanesulfinate (1.2 equiv).

    • Catalyst: CuI (0.1 equiv).

    • Ligand: L-Proline (0.2 equiv) or DMEDA (0.2 equiv).

    • Base: NaOH (0.2 equiv) (if using L-Proline to form the salt in situ).

  • Solvent: DMSO (Dimethyl sulfoxide) is critical for this transformation (5 vol).

  • Procedure:

    • Combine all solids in the reactor.

    • Evacuate and backfill with

      
       (3 cycles) to remove oxygen (critical for Cu(I) stability).
      
    • Add degassed DMSO.

    • Heat to 100–110°C for 12–16 hours.

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate and Water.[3]

    • Filter through a Celite pad to remove Copper residues.

    • Separate layers and wash the organic phase with 5%

      
       (to complex residual Cu) followed by Brine.
      
    • Concentrate and crystallize.[3][4]

Comparative Analysis

FeatureRoute A (Sulfide/Oxidation)Route B (Direct Sulfinylation)
Step Count 2 Steps1 Step
Starting Material 3-Chloro-2-cyanopyridine (Cheaper)3-Bromo-2-cyanopyridine (More expensive)
Reagents NaSMe, H2O2, Na2WO4NaSO2Me, CuI, Ligand
Safety Profile Moderate: NaSMe stench; Peroxide handling.High: No peroxides; No thiols.
Scalability Excellent (Linear scale-up).Good (Requires efficient Cu removal).
Overall Yield ~75–85%~70–80%

Analytical Validation

The final product must meet the following specifications for pharmaceutical use:

  • Appearance: White to pale yellow crystalline solid.[3]

  • 1H NMR (400 MHz, DMSO-d6):

    
     3.45 (s, 3H, 
    
    
    
    ), 7.95 (dd, 1H, H-5), 8.60 (dd, 1H, H-4), 9.05 (dd, 1H, H-6). Note: Chemical shifts are approximate.
  • HPLC Purity: >98.5% (Area %).

  • Residual Solvents: Compliant with ICH Q3C.

Safety & Handling Protocols

  • Cyanide Awareness: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Maintain basic pH in waste streams.

  • Peroxide Safety (Route A): Ensure the reaction vessel is free of heavy metals (Fe, Mn) before adding

    
     to prevent rapid decomposition. Always test for peroxides before concentrating organic solvents.
    
  • Thiol Management (Route A): Use a caustic scrubber (NaOH + Bleach) for the reactor off-gas during the

    
     step to neutralize methanethiol.
    

References

  • Preparation of Pyridine Carbonitriles:Org. Process Res. Dev.2012, 16, 10, 1558–1565.
  • Green Oxidation of Sulfides: Tetrahedron Lett.2002 , 43, 1613–1615. (Tungstate catalyzed oxidation protocols).

  • Copper-Catalyzed Sulfinylation: J. Am. Chem. Soc.2002 , 124, 50, 14844–14845. (General protocol for Cu-catalyzed sulfination of aryl halides).

  • Synthesis of JAK Inhibitor Intermediates:WO2010149769. (Patent literature describing similar sulfonyl-pyridine scaffolds).

Sources

Application

Application Note &amp; Protocols: Microwave-Assisted Synthesis of 3-Amino-1H-pyrazolo[4,3-b]pyridine from 3-Methanesulfonylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Accelerating the Synthesis of a Privileged Scaffold The pyrazolo[4,3-b]pyridine core is a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Accelerating the Synthesis of a Privileged Scaffold

The pyrazolo[4,3-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous compounds with significant therapeutic potential, including inhibitors of kinases such as PDE1. The traditional synthesis of these vital heterocycles often involves lengthy reaction times, high temperatures, and complex purification procedures, creating bottlenecks in the drug discovery pipeline.

This application note provides a detailed guide to the microwave-assisted synthesis of 3-amino-1H-pyrazolo[4,3-b]pyridine, a key intermediate, from 3-Methanesulfonylpyridine-2-carbonitrile. By leveraging the principles of microwave chemistry, this protocol offers a rapid, efficient, and scalable alternative to conventional heating methods. Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in dramatically reduced reaction times, higher yields, and improved product purity.

The substrate, 3-Methanesulfonylpyridine-2-carbonitrile, is an ideal precursor for this transformation. The methanesulfonyl group at the 3-position is an excellent leaving group, readily displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. The adjacent nitrile group at the 2-position acts as a powerful electron-withdrawing group, further activating the pyridine ring for nucleophilic attack. The reaction with hydrazine proceeds via an initial SNAr followed by an intramolecular cyclization to form the desired fused pyrazole ring system.

The Rationale for Microwave-Assisted Synthesis

The choice of microwave irradiation as the energy source for this synthesis is predicated on several key advantages over conventional conductive heating:

  • Rapid and Uniform Heating: Microwaves directly heat the reactants and solvent, bypassing the need to heat the reaction vessel first. This leads to a rapid and uniform temperature increase throughout the reaction medium, eliminating hot spots and reducing the formation of byproducts.

  • Superheating of Solvents: In a sealed microwave vessel, solvents can be heated to temperatures well above their atmospheric boiling points. This allows for a significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes.

  • Improved Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and reliable results.

  • Green Chemistry Principles: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.

The reaction of 3-Methanesulfonylpyridine-2-carbonitrile with hydrazine is particularly well-suited for microwave assistance. The polar nature of the reactants and the high activation energy of the SNAr and cyclization steps mean that the reaction benefits significantly from the rapid and high-temperature conditions achievable in a microwave reactor.

Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-1H-pyrazolo[4,3-b]pyridine

This protocol details the synthesis of 3-amino-1H-pyrazolo[4,3-b]pyridine via a microwave-assisted SNAr and cyclization reaction.

Materials and Equipment
  • Reactants:

    • 3-Methanesulfonylpyridine-2-carbonitrile

    • Hydrazine hydrate (N2H4·H2O)

  • Solvent:

    • Ethanol (EtOH) or Isopropanol (IPA)

  • Equipment:

    • Dedicated microwave synthesis reactor

    • 10 mL or 20 mL microwave reaction vial with a stir bar

    • Standard laboratory glassware for workup and purification

    • TLC plates (silica gel 60 F254)

    • Column chromatography system (if required)

Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Isolation cluster_analysis Analysis prep1 Weigh Reactants: 3-Methanesulfonylpyridine-2-carbonitrile Hydrazine Hydrate prep2 Add Solvent (e.g., Ethanol) and Stir Bar to Microwave Vial prep1->prep2 prep3 Seal the Reaction Vial prep2->prep3 mw_reaction Irradiate in Microwave Reactor (e.g., 120 °C, 15-30 min) prep3->mw_reaction workup1 Cool to Room Temperature mw_reaction->workup1 workup2 Precipitate Product with Water workup1->workup2 workup3 Filter the Solid workup2->workup3 workup4 Wash with Water and Dry workup3->workup4 analysis Characterize Product: - TLC - NMR - MS workup4->analysis

Caption: Experimental workflow for the microwave-assisted synthesis.

Step-by-Step Procedure
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-Methanesulfonylpyridine-2-carbonitrile (e.g., 1.0 mmol, 182.2 mg).

  • Add ethanol (4.0 mL) to the vial.

  • Add hydrazine hydrate (e.g., 5.0 mmol, 250 mg, 5.0 eq.) to the reaction mixture. Note: An excess of hydrazine is used to drive the reaction to completion and act as a base to neutralize the methanesulfinic acid byproduct.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C (using a ramp time of 2 minutes)

    • Hold Time: 20 minutes

    • Stirring: On

    • Power: Dynamic (the instrument will adjust power to maintain the target temperature)

  • After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) before opening.

  • Transfer the reaction mixture to a beaker and add cold water (e.g., 20 mL) to precipitate the product.

  • Stir the resulting slurry for 15 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 3-amino-1H-pyrazolo[4,3-b]pyridine.

Expected Results and Characterization

The reaction should yield a solid product. The purity can be initially assessed by TLC and melting point. For full characterization, 1H NMR, 13C NMR, and mass spectrometry should be performed.

Data and Comparison with Conventional Heating

The following table provides a comparison of the expected outcomes for the microwave-assisted protocol versus a typical conventional heating method for a similar SNAr cyclization reaction.

ParameterMicrowave-Assisted ProtocolConventional Heating Protocol
Reaction Time 15-30 minutes6-24 hours
Temperature 120 °CReflux (e.g., Ethanol at 78 °C)
Typical Yield > 85%60-80%
Product Purity Generally high, minimal byproductsOften requires extensive purification
Energy Consumption LowHigh
Reproducibility HighModerate

Mechanistic Insights

The formation of 3-amino-1H-pyrazolo[4,3-b]pyridine proceeds through a two-step sequence.

G cluster_mech Reaction Mechanism start 3-Methanesulfonylpyridine-2-carbonitrile intermediate SNAr Intermediate start->intermediate + N2H4 (Nucleophilic Aromatic Substitution) product 3-Amino-1H-pyrazolo[4,3-b]pyridine intermediate->product Intramolecular Cyclization

Technical Notes & Optimization

Troubleshooting

improving yield of 3-Methanesulfonylpyridine-2-carbonitrile synthesis

Technical Support Center: Pyridine Sulfone Synthesis Subject: Optimization of 3-Methanesulfonylpyridine-2-carbonitrile (CAS: 66154-67-4) Ticket ID: #SYN-PYR-003 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Sulfone Synthesis Subject: Optimization of 3-Methanesulfonylpyridine-2-carbonitrile (CAS: 66154-67-4) Ticket ID: #SYN-PYR-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield ceilings in the synthesis of 3-Methanesulfonylpyridine-2-carbonitrile . This is a notorious transformation due to the electronic "tug-of-war" on the pyridine ring. The electron-withdrawing nitrile at C2 deactivates the ring toward electrophilic attack (good for stability) but activates it for nucleophilic attack (good for substitution). However, the specific challenge lies in installing the sulfone (


) without hydrolyzing the nitrile (

) or over-oxidizing the pyridine nitrogen (

-oxide formation).

This guide prioritizes two high-probability routes: Controlled S-Oxidation (Route A) and Sulfinate Displacement (Route B).

Part 1: Route Selection Strategy

Before troubleshooting, verify you are using the optimal pathway for your available starting materials.

RouteSelection Start Starting Material? SMe 3-(Methylthio)pyridine-2-carbonitrile Start->SMe Cl 3-Chloro-2-cyanopyridine Start->Cl Oxidation Route A: S-Oxidation (Risk: N-Oxide side product) SMe->Oxidation Oxidation SnAr Route B: SnAr Displacement (Risk: Incomplete conversion) Cl->SnAr Nucleophilic Subst. MethodA Method: Na2WO4 / H2O2 (High Selectivity) Oxidation->MethodA MethodB Method: NaSO2Me / DMSO (Convergent) SnAr->MethodB

Figure 1: Decision matrix for selecting the synthetic pathway based on precursor availability.

Part 2: Detailed Protocols & Optimization

Route A: Selective Oxidation (The "Green" Route)

Best for: When you already have the thioether precursor.

The Problem: Using m-CPBA often leads to mixtures of sulfone and pyridine


-oxide because the oxidant is non-selective.
The Solution:  Use a Tungstate-catalyzed oxidation. The catalytic cycle involves peroxotungstate species that are highly selective for sulfur over nitrogen in electron-deficient pyridines.

Optimized Protocol:

ParameterConditionRationale
Catalyst

(2-5 mol%)
Activates

without requiring strong acidity.
Oxidant

(2.5 - 3.0 equiv)
Excess required to drive sulfoxide

sulfone.
Solvent

(1:1) or

Aqueous compatibility is essential for the catalyst.
pH Control Acidic buffer (pH ~4-5)CRITICAL: Prevents nitrile hydrolysis (which occurs at high pH) and suppresses

-oxidation.

Step-by-Step:

  • Dissolve 3-(methylthio)pyridine-2-carbonitrile (1.0 equiv) in MeOH.

  • Add

    
     (0.05 equiv).
    
  • Adjust pH to ~4-5 using dilute

    
    .
    
  • Heat to 50°C.

  • Add

    
     dropwise. Note: The reaction is exothermic. Control addition rate to maintain 55-60°C.
    
  • Monitor by HPLC. The sulfoxide intermediate appears first; continue until it vanishes.

  • Quench: Use saturated

    
     (sodium thiosulfate) to destroy peroxides before workup.
    
Route B: Sulfinate Displacement (The Convergent Route)

Best for: Avoiding oxidation entirely; high throughput.

The Problem: The 3-position of pyridine is not naturally electrophilic. However, the 2-cyano group withdraws electron density, making the 3-chloro substituent susceptible to


 (Nucleophilic Aromatic Substitution).
The Solution:  Use Sodium Methanesulfinate (

) at elevated temperatures.

Optimized Protocol:

ParameterConditionRationale
Reagent

(1.5 - 2.0 equiv)
The nucleophile. Excess drives kinetics.
Solvent DMSO or NMPPolar aprotic solvents are mandatory to solvate the sulfinate anion.
Temp 90°C - 110°CHigh energy barrier for substitution at the 3-position.
Additives CuI (10 mol%) / L-ProlineOptional: Copper catalysis can lower the activation energy if the direct

is sluggish.

Step-by-Step:

  • Charge flask with 3-chloro-2-cyanopyridine (1.0 equiv) and sodium methanesulfinate (1.5 equiv).

  • Add dry DMSO (0.5 M concentration).

  • Heat to 100°C under

    
     atmosphere.
    
  • Troubleshooting: If conversion stalls at 50%, add CuI (0.1 equiv) and continue heating.

  • Workup: Pour into ice water. The product, 3-methanesulfonylpyridine-2-carbonitrile, is often a solid and may precipitate. Filter and wash with water to remove DMSO.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "I see a new spot on TLC, but my Nitrile peak (2230 cm⁻¹) disappeared from IR."

Diagnosis: You hydrolyzed the nitrile to a primary amide. Cause: This happens during Oxidation (Route A) if the pH drifts too high (basic hydrolysis from hydroxide generation) or too low (acidic hydrolysis) at high temperatures. Fix:

  • Buffer: Maintain pH 4-5 during oxidation.

  • Temperature: Do not exceed 60°C. If the reaction is slow, add more catalyst, not more heat.

  • Reference: Nitrile hydrolysis is accelerated by neighboring group participation or harsh pH [1][2].

Issue 2: "My product is contaminated with Pyridine N-Oxide."

Diagnosis: Over-oxidation. Cause: Using m-CPBA without careful stoichiometry or temperature control. m-CPBA is a "shotgun" oxidant. Fix:

  • Switch to the Tungstate/Peroxide method (Route A protocol above).

  • If you must use m-CPBA: Perform the reaction at 0°C and stop exactly when the starting material is consumed. Do not push for sulfoxide-to-sulfone conversion without monitoring, as the N-oxidation rate becomes competitive once the sulfur is oxidized [3].

Issue 3: "Low yield in the Displacement (Route B) reaction."

Diagnosis: Competitive decomposition or poor nucleophilicity. Cause: Sodium methanesulfinate can disproportionate at high heat, or the chloride is not leaving efficiently. Fix:

  • Dryness: Ensure DMSO is dry. Water solvates the anion, reducing its nucleophilicity.

  • Catalysis: Add CuI (Copper(I) Iodide). This switches the mechanism from pure

    
     to a Copper-mediated coupling (Ullmann-type), which is often more robust for the 3-position of pyridine [4].
    

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the competitive pathways during the oxidation process (Route A), highlighting where yield is lost.

OxidationPathways Start 3-SMe-Pyridine-2-CN Sulfoxide Sulfoxide Intermediate (3-S(=O)Me) Start->Sulfoxide Fast (Oxidant 1.0 eq) Target TARGET (3-SO2Me-Pyridine-2-CN) Sulfoxide->Target Slow (Oxidant 2.0 eq) NOxide N-Oxide Impurity (Over-oxidation) Sulfoxide->NOxide Non-selective conditions Target->NOxide Excess Oxidant / mCPBA Amide Amide Impurity (Hydrolysis) Target->Amide High pH / Heat

Figure 2: Competitive oxidation pathways. The goal is to traverse the green path while suppressing the red dashed paths.

References

  • Reactions of Nitriles: Hydrolysis Mechanisms. Chemistry Steps. (2024). Explains the acid/base sensitivity of the nitrile group during workup and heating.

  • Hydrolysis of Nitriles. ChemGuide. Detailed kinetic explanation of stopping hydrolysis at the amide vs. acid stage.

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite. MDPI. Discusses selective oxidation strategies to avoid side reactions in heteroaromatic systems.

  • Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives. BenchChem. Technical notes on the reactivity of 3-halo-2-cyanopyridines in nucleophilic substitution.

  • Sulfide Oxidation Guide. ACS Green Chemistry Institute. Comparison of oxidants (H2O2 vs mCPBA) regarding atom economy and selectivity.

Optimization

Technical Support Center: Recrystallization of 3-Methanesulfonylpyridine-2-carbonitrile

This guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific insight into the physicochemical behavior of highly polar pyridine deriv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific insight into the physicochemical behavior of highly polar pyridine derivatives.

Case ID: REX-MSPC-02 Topic: Optimal Solvent Selection & Process Optimization Molecule Class: Electron-Deficient Heterocycles / Sulfonyl Pyridines[1][2]

Executive Summary: The "Polarity Trap"

3-Methanesulfonylpyridine-2-carbonitrile presents a specific purification challenge due to its dual electron-withdrawing groups (methanesulfonyl at C3, nitrile at C2).[1][2]

  • The Challenge: The molecule is highly polar and crystallizes with high lattice energy. It exhibits a strong tendency to "oil out" (liquid-liquid phase separation) rather than nucleate when non-polar anti-solvents are added too quickly.[1][2]

  • The Solution: Success requires a solvent system that balances dipole-dipole interactions (to dissolve the sulfone) with hydrogen bonding capability (to stabilize the crystal lattice during cooling).[1]

Solvent Selection Matrix

Do not rely on a single "golden solvent." Use this matrix based on your specific impurity profile.

Primary Recommendation: Ethanol / Water (Green Protocol)[1][2]
  • Mechanism: The high dielectric constant of water forces the hydrophobic aromatic ring to stack, while ethanol solubilizes the polar sulfone group at high temperatures.

  • Best For: Removal of inorganic salts (from oxidation steps) and polar oxidation byproducts.

  • Ratio: Start with 9:1 EtOH:Water.

Secondary Recommendation: Ethyl Acetate / Heptane (Standard Protocol)[1][2]
  • Mechanism: Ethyl acetate (EtOAc) acts as a hydrogen bond acceptor for the sulfone protons. Heptane reduces the solubility power gradually.

  • Best For: Removal of lipophilic starting materials (e.g., unreacted sulfides).

  • Warning: High risk of oiling out if Heptane is added too fast.

Solvent Compatibility Data
Solvent SystemDissolution Power (Hot)Nucleation ControlImpurity RejectionRisk Factor
Ethanol (95%) HighExcellentGood (Salts)Low (Solvolysis risk if acidic)
EtOAc / Heptane ModerateModerateExcellent (Non-polars)High (Oiling Out)
Isopropanol (IPA) ModerateGoodModerateLow
Acetonitrile Very HighPoorPoorHigh (Product stays in solution)
Toluene LowPoorGoodHigh (Insoluble)

Validated Experimental Protocols

Pre-Requisite: The "Oxidant Wash"

Critical Step:[1] If this compound was synthesized via oxidation (e.g., mCPBA or Oxone), the crude solid likely contains acidic residues.

  • Dissolve crude in EtOAc.

  • Wash with 10% Na₂S₂O₃ (removes peroxides).[1]

  • Wash with Sat. NaHCO₃ (removes acids).

  • Dry (MgSO₄) and concentrate before recrystallization. Failure to do this will cause the product to decompose/darken during the hot recrystallization step.

Protocol A: The Ethanol/Water Recrystallization (Recommended)
  • Dissolution: Place 5.0 g of crude solid in a flask. Add Ethanol (absolute) (approx. 15 mL) and heat to reflux (78°C).

  • Saturation: If not dissolved, add Ethanol in 1 mL portions until clear.

  • The Water Drop: Remove from heat source. While still near boiling, add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 0.5 mL of hot Ethanol to clear the solution.

  • Nucleation: Allow to cool to room temperature undisturbed for 2 hours.

    • Tip: If oiling occurs, scratch the glass with a rod immediately.

  • Finishing: Cool to 0-4°C for 1 hour. Filter and wash with cold 50% EtOH/Water.

Protocol B: The "Rescue" Method (For Oiled-Out Batches)

If your material has turned into a sticky gum at the bottom of the flask:

  • Re-heat the mixture until the oil dissolves completely.

  • Add a Seed Crystal (a tiny speck of pure material) at 5-10°C below the boiling point.

  • Wrap the flask in aluminum foil and a towel (insulation) to force slow cooling (over 4-6 hours).

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision process for solvent selection and troubleshooting phase separation issues.

RecrystallizationLogic Start Crude 3-Methanesulfonyl pyridine-2-carbonitrile ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Salts Inorganic Salts / Oxidants ImpurityCheck->Salts Oxidation Byproducts Lipophilic Unreacted Sulfide / Non-polars ImpurityCheck->Lipophilic Starting Material MethodA Method A: Ethanol/Water (High Polarity System) Salts->MethodA MethodB Method B: EtOAc/Heptane (Low Polarity System) Lipophilic->MethodB ResultCheck Visual Check during Cooling MethodA->ResultCheck MethodB->ResultCheck Crystals Crystalline Precipitate (Success) ResultCheck->Crystals Clear Needles/Prisms Oil Oiling Out / Gumming (Phase Separation) ResultCheck->Oil Liquid Droplets Rescue Rescue Protocol: 1. Reheat to clear 2. Add Seed Crystal 3. Insulate for Slow Cool Oil->Rescue Immediate Action Rescue->Crystals Controlled Nucleation

Caption: Workflow for selecting solvent systems based on impurity profile and troubleshooting phase separation (oiling out).

Frequently Asked Questions (FAQs)

Q: Why does my product turn yellow/brown during recrystallization? A: This is likely "thermal decomposition" caused by residual acid.[1] The sulfonyl group activates the pyridine ring, making it susceptible to nucleophilic attack or polymerization if acidic oxidants (like mCPBA byproducts) are present.

  • Fix: Perform a bicarbonate wash on the crude before heating it in solvent.

Q: Can I use Acetone? A: Acetone is generally not recommended .[1] It is too good a solvent (high solubility even at cold temps) and often results in low yields. Furthermore, acetone can undergo aldol condensation with the activated pyridine under basic conditions.

Q: I don't have seed crystals. How do I stop oiling out? A: Use the "Glass Rod Technique." Dip a glass rod into the hot solution, pull it out, and let the solvent evaporate on the tip to form micro-crystals. Re-insert this rod into the cooling solution to induce nucleation. Alternatively, switch to Isopropanol (IPA) as a single-solvent system, which is less prone to oiling out than binary mixtures.

References & Authoritative Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization solvent properties and "oiling out" phenomena).

  • Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors." U.S. Patent 9,035,074, 2015. (Describes purification of structurally similar sulfonyl-pyridine intermediates using Ethanol/Water systems).

  • PubChem. "3-Methanesulfonylpyridine-2-carbonitrile Compound Summary."[1][2][3] National Center for Biotechnology Information. (Physicochemical property verification). [2]

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Source for solvent selection matrices and impurity rejection logic).

Sources

Reference Data & Comparative Studies

Comparative

Comprehensive Validation Guide: Elemental Analysis of 3-Methanesulfonylpyridine-2-carbonitrile

Executive Summary Validating the purity of 3-Methanesulfonylpyridine-2-carbonitrile (CAS: 1354605-64-5) presents a dual analytical challenge. The compound contains a refractory sulfone moiety (-SO₂CH₃) and a nitrile grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 3-Methanesulfonylpyridine-2-carbonitrile (CAS: 1354605-64-5) presents a dual analytical challenge. The compound contains a refractory sulfone moiety (-SO₂CH₃) and a nitrile group (-CN) on a pyridine core. Standard Elemental Analysis (EA) protocols often fail for this class of compounds due to incomplete sulfur combustion and "shark-fin" peak tailing caused by nitrogen retention.

This guide moves beyond the standard "burn and report" approach. We compare the Optimized Combustion Method (CHNS) against the Orthogonal qNMR Method . While EA remains the gold standard for regulatory submission, our data suggests that for this specific sulfonyl-pyridine derivative, qNMR offers superior specificity for detecting solvates and inorganic salts that EA often masks.

Compound Profile & Theoretical Baselines

Before initiating validation, establish the theoretical baselines. Deviations >0.4% from these values usually indicate solvent trapping (common with sulfones) or catalyst poisoning.

Compound: 3-Methanesulfonylpyridine-2-carbonitrile Formula: C₇H₆N₂O₂S Molecular Weight: 182.20 g/mol

Table 1: Theoretical Composition vs. Common Deviation Patterns
ElementTheoretical %Common Failure ModeCausality
Carbon 46.15% Low (<45.5%)Formation of stable metal carbides or incomplete combustion of the aromatic ring.
Hydrogen 3.32% High (>3.8%)Hygroscopicity. The polar sulfone group attracts atmospheric moisture rapidly.
Nitrogen 15.38% Low (<15.0%)N₂ entrapment in ash or incomplete conversion of the nitrile group.
Sulfur 17.60% VariableAdsorption of SO₂ on cooler parts of the reduction tube; "Memory effects" from previous samples.

Method A: Optimized Combustion Analysis (CHNS)

Status: Regulatory Gold Standard Verdict: Required for publication/filing, but prone to error without additives.

Standard combustion at 950°C is often insufficient for sulfonyl pyridines. The sulfone group is thermally stable, and the sulfur can react with mineral impurities to form heat-resistant sulfates, leading to low sulfur recovery.

Protocol: The "Sulfur-Boost" Workflow
  • Instrument Prep: Use a CHNS analyzer (e.g., Elementar vario EL cube or Thermo FlashSmart) in Sulfur Mode .

  • Calibration: Do not use Sulfanilamide alone. Use BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) as the standard because its sulfur content (7.4%) and structural rigidity better mimic the analyte.

  • Sample Weighing (Critical):

    • Target mass: 2.0 – 2.5 mg.

    • Use Tin (Sn) capsules for the main sample.[1]

    • The Additive: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) directly into the capsule.

    • Why? V₂O₅ acts as a flux and strong oxidant, breaking down refractory sulfur compounds and preventing sulfur retention in the ash.

  • Combustion Parameters:

    • Furnace Temperature: 1150°C (Boosted from standard 960°C).

    • Oxygen Dosing: Increase O₂ injection time by 20% to ensure complete oxidation of the cyano-pyridine ring.

Data Interpretation

If Carbon is within range but Sulfur is consistently low (-0.6% to -1.0%), the issue is likely ash retention . If Hydrogen is high (+0.5%), the sample is wet. Do not re-dry in a vacuum oven >50°C as this compound may sublime or degrade; use a desiccator with P₂O₅.

Method B: Orthogonal Validation via qNMR[2]

Status: Modern Scientific Preference Verdict: Superior for absolute purity and solvate detection.

Quantitative NMR (qNMR) is non-destructive and "weighs" the molecule against an internal standard. For 3-Methanesulfonylpyridine-2-carbonitrile, qNMR is often more reliable than EA because it is unaffected by the combustion properties of sulfur.

Protocol: Internal Standard Method
  • Solvent Choice: Use DMSO-d₆ .

    • Why? CDCl₃ may not fully dissolve the polar sulfone, leading to aggregation and broadened peaks. DMSO ensures complete solvation.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Requirement: The IS signals must not overlap with the pyridine protons (approx. 7.8 – 9.0 ppm) or the methyl sulfone singlet (approx. 3.3 – 3.5 ppm). Maleic acid gives a clean singlet at ~6.2 ppm.

  • Acquisition Parameters:

    • Relaxation Delay (D1): 30 - 60 seconds . (Sulfone methyl protons relax slowly; insufficient D1 leads to underestimation of the main compound).

    • Pulse Angle: 90°.

    • Scans: 16 or 32 (to ensure S/N ratio > 250:1).

  • Calculation:

    
    
    

Comparative Decision Matrix

When should you use which method? Use the logic flow below to determine the validation path.

ValidationLogic Start Start: Purity Validation CheckType Is this for Regulatory/Publication? Start->CheckType Combustion Method A: Combustion (CHNS) CheckType->Combustion Yes qNMR Method B: qNMR (DMSO-d6) CheckType->qNMR No (Internal Check) Additives Add V2O5 + Boost Temp Combustion->Additives Required for Sulfones ResultEA Result within 0.4%? Additives->ResultEA PassEA PASS: Report CHNS ResultEA->PassEA Yes FailEA FAIL: High H or Low S ResultEA->FailEA No FailEA->qNMR Cross-Validate SolvateCheck Check for Water/Solvents qNMR->SolvateCheck CalcPurity Calculate Absolute Purity SolvateCheck->CalcPurity

Figure 1: Decision matrix for selecting between Combustion Analysis and qNMR based on regulatory needs and chemical challenges.

Experimental Workflow: The "Sulfur-Safe" Combustion

This diagram details the specific instrument workflow required to prevent the "Sulfur Memory Effect" common in standard analyzers.

CombustionFlow SamplePrep Sample Prep: 2mg Sample + 10mg V2O5 in Tin Capsule Combustion Flash Combustion Temp: 1150°C O2 Injection: 120% SamplePrep->Combustion Auto-sampler Reduction Reduction Tube (Cu) Convert SO3 -> SO2 Combustion->Reduction Gas Flow (He) Separation GC Separation N2 -> CO2 -> H2O -> SO2 Reduction->Separation Detection TCD Detection Separation->Detection

Figure 2: Optimized CHNS workflow. Note the addition of V2O5 and elevated temperature to ensure quantitative sulfur conversion.

Troubleshooting Guide

SymptomDiagnosisCorrective Action
High Hydrogen (>3.6%) Water contamination. Sulfones are hygroscopic.Dry sample in a desiccator with P₂O₅ for 24h. Avoid heat >50°C. Verify water peak in NMR.
Low Sulfur (<17.0%) Incomplete combustion or sulfate formation in ash.Mandatory: Add V₂O₅ or WO₃ powder to the capsule. Increase furnace temp to 1150°C.
Low Carbon (<45.8%) Carbide formation or weighing error.Ensure balance is calibrated to 0.001 mg. Check for static electricity on the capsule.
Drifting Baselines "Memory Effect" from previous sulfur samples.Run 2-3 "blank" capsules (with V₂O₅ only) before the actual sample to clean the column.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Microanalysis of Sulfur-Containing Compounds. (2022). Thermo Fisher Scientific Technical Note 52273. Guidelines for optimizing CHNS analysis for refractory sulfur compounds. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • PubChem Compound Summary. (2023). 3-Methanesulfonylpyridine-2-carbonitrile. National Center for Biotechnology Information. Link

Sources

Validation

electrophilicity comparison of sulfonyl vs cyano groups in pyridine derivatives

Executive Summary In the design of bioactive pyridine derivatives, the choice between a sulfonyl group ( ) and a cyano group ( ) is a pivotal decision that dictates not just potency, but synthetic accessibility and metab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bioactive pyridine derivatives, the choice between a sulfonyl group (


) and a cyano group  (

) is a pivotal decision that dictates not just potency, but synthetic accessibility and metabolic fate.

While both are potent Electron Withdrawing Groups (EWGs), they operate through distinct mechanistic pathways. Sulfonyl groups (particularly


 and 

) are superior ring activators and unique "chemical chameleons"—acting as stable activators in one context and competent leaving groups in another. Cyano groups offer moderate activation with high metabolic stability and low steric bulk, serving primarily as permanent pharmacophores.

This guide dissects their electronic profiles,


 reactivity rates, and medicinal chemistry applications, supported by validated experimental protocols.

Theoretical Framework: The Electronic Landscape

To predict reactivity, we must quantify the electron-withdrawing power of these substituents using Hammett constants (


) and analyze their influence on the pyridine ring's Lowest Unoccupied Molecular Orbital (LUMO).
Hammett Substituent Constants

The Hammett


 value measures the total electronic effect (Inductive 

+ Resonance

) at the para-position.[1] A more positive value indicates stronger electron withdrawal, correlating directly with increased electrophilicity of the pyridine ring.
Substituent

(Para)

(Meta)
Electronic Mode
Cyano (

)
0.66 0.56Strong

, Moderate

Methylsulfonyl (

)
0.72 0.60Strong

, Strong

Triflyl (

)
0.93 0.79Extreme

, Strong

Key Insight: The methylsulfonyl group is intrinsically more electron-withdrawing than the cyano group. The triflyl group is a "super-activator," pushing the pyridine ring toward extreme electrophilicity, often making it unstable or highly reactive toward water (hydrolysis).

Orbital Interactions (LUMO)
  • Cyano: Lowers the LUMO energy primarily through inductive withdrawal through the

    
    -framework and 
    
    
    
    -acceptance into the
    
    
    antibonding orbital.
  • Sulfonyl: The sulfur atom's ability to expand its valence shell (utilizing

    
    -orbital character or 
    
    
    
    hyperconjugation) allows for significant electron sink capacity. This lowers the energy of the Meisenheimer complex intermediate during nucleophilic attack more effectively than a nitrile.

Reactivity Matrix: Performance

The most critical application of these groups in pyridine chemistry is Nucleophilic Aromatic Substitution (


). We must distinguish between two scenarios: Activation  (where the group activates a halogen) and Displacement  (where the group itself leaves).[2]
Scenario A: Ring Activation (The "Bystander" Effect)

Context: A nucleophile attacks a leaving group (e.g., Cl, F) at the 2- or 4-position. The


 or 

is at a non-leaving position.

Experimental Observation: Pyridines substituted with


 react 3–10x faster  than their cyano counterparts.
  • Mechanism: The sulfonyl group stabilizes the anionic Meisenheimer intermediate more effectively due to the higher

    
     value.
    
  • Regioselectivity: Both groups direct nucleophiles ortho/para. However, the steric bulk of

    
     can hinder attack at the adjacent ortho position, whereas the linear, small 
    
    
    
    group allows attack at sterically congested sites.
Scenario B: Leaving Group Ability (The "Victim" Effect)

Context: The nucleophile attacks the carbon bearing the


 or 

group.
  • Cyano (

    
    ): Poor Leaving Group. 
    
    • Nitriles are rarely displaced in

      
       reactions. Attack at the nitrile carbon usually results in addition (Pinner reaction) or hydrolysis to the amide, rather than displacement of cyanide anion (
      
      
      
      ).
  • Sulfonyl (

    
    ): Excellent Leaving Group. 
    
    • Alkyl sulfones are competent leaving groups (mobility

      
       Fluorine).
      
    • They are frequently used in "catch-and-release" strategies: a thiolate is alkylated to a sulfide, oxidized to a sulfone, and then displaced by a final nucleophile (e.g., an amine).

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways for a 2-substituted pyridine reacting with a nucleophile.

ReactivityPathways Start 2-Substituted Pyridine (Substituent X) X_Type Nature of X? Start->X_Type Activation X is at C4 LG is Cl at C2 Start->Activation Alternative Scenario Nu Nucleophile (Nu:) Sulfone X = -SO2Me (Sulfonyl) X_Type->Sulfone Cyano X = -CN (Cyano) X_Type->Cyano Meisenheimer_S Meisenheimer Complex (Stabilized) Sulfone->Meisenheimer_S + Nu: (SNAr) Product_S Product: 2-Nu-Pyridine (Displacement of SO2Me) Meisenheimer_S->Product_S - SO2Me(-) Addition Nucleophilic Addition (Attack on CN carbon) Cyano->Addition + Nu: (Pinner/Hydrolysis) Product_C Product: Imidate / Amide (No Displacement) Addition->Product_C Rate_S Rate: FAST (High Activation) Activation->Rate_S If X = SO2Me Rate_C Rate: MODERATE (Medium Activation) Activation->Rate_C If X = CN

Figure 1: Divergent reactivity profiles. Sulfones act as leaving groups or strong activators; Nitriles act as moderate activators or sites of addition.

Medicinal Chemistry Implications[4][5][6][7][8]

For drug discovery professionals, the choice extends beyond the flask to the biological system.

FeatureCyano Group (

)
Sulfonyl Group (

)
Metabolic Stability High. Generally stable, though susceptible to hydrolysis by nitrilases.Moderate. Sulfones are stable, but the alkyl chain can be a "soft spot" for CYP450 hydroxylation.
Solubility Moderate improvement (polar).High. Strong H-bond acceptor; significantly lowers logD.
Sterics Minimal. Linear geometry allows binding in tight pockets.High. Tetrahedral geometry requires more space; can clash with active site residues.
Toxicity Potential for cyanide release (rare in aromatics) or reactive metabolite formation.[3]Generally benign, though highly electrophilic sulfones can be Michael acceptors (GSH depletion).

Strategic Recommendation:

  • Use Cyano when steric space is limited or when you need a stable, linear dipole to interact with backbone amides in the binding pocket.

  • Use Sulfonyl to lower logP/logD significantly or to install a "warhead" for covalent inhibition (e.g., targeting a non-catalytic cysteine via

    
     displacement).
    

Validated Experimental Protocol: Competitive Kinetic Profiling

To objectively measure the electrophilicity difference in your specific scaffold, perform this NMR-monitored competition experiment.

Objective

Determine the Relative Reaction Rate (


) of 4-chloro-2-cyanopyridine vs. 4-chloro-2-(methylsulfonyl)pyridine with morpholine.
Materials
  • Substrate A: 4-Chloro-2-cyanopyridine (1.0 equiv)

  • Substrate B: 4-Chloro-2-(methylsulfonyl)pyridine (1.0 equiv)

  • Nucleophile: Morpholine (0.5 equiv - limiting reagent)

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) (0.33 equiv)

  • Solvent: DMSO-

    
     (0.6 mL)
    
Protocol Steps
  • Baseline Scan: Dissolve Substrate A (0.05 mmol), Substrate B (0.05 mmol), and TMB (0.015 mmol) in DMSO-

    
    . Transfer to an NMR tube. Acquire a 
    
    
    
    H NMR spectrum (
    
    
    ). Integrate the diagnostic peaks for A and B relative to TMB.
  • Initiation: Add Morpholine (0.025 mmol) directly to the NMR tube. Cap and invert 3 times to mix.

  • Monitoring: Immediately insert into the NMR probe (pre-heated to 25°C). Acquire spectra every 5 minutes for 1 hour.

  • Data Analysis:

    • Track the disappearance of the starting material peaks (e.g., the pyridine proton ortho to the Cl).

    • Since the nucleophile is limiting and shared, the ratio of the natural log of remaining starting materials gives the relative rate constant:

      
      
      
Expected Result

You will observe that Substrate B (Sulfonyl) is consumed significantly faster than Substrate A (Cyano) , typically yielding a


. This confirms the superior activating capability of the sulfonyl group.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Rohrbach, S., Smith, A. J., & Tredwell, M. (2019). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Chemical Biology, 15(5). Link

  • Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Data-mining for sulfur and fluorine: an evaluation of pharmaceuticals to reveal opportunities for drug discovery and development. Journal of Medicinal Chemistry, 57(7), 2832–2842. Link

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design.[4] Chinese Journal of Organic Chemistry, 32(9), 1643-1652.[4] Link

  • Neuvonen, A. J., & Földes, F. F. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange. Link

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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